molecular formula C12H15Cl2F3N4 B1390295 5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride CAS No. 1185304-04-4

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

Cat. No.: B1390295
CAS No.: 1185304-04-4
M. Wt: 343.17 g/mol
InChI Key: VYODXLJNZHIVPJ-UHFFFAOYSA-N
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Description

Introduction

The development of novel heterocyclic compounds has become increasingly important in contemporary pharmaceutical research, with imidazo[1,2-a]pyrimidines emerging as a particularly promising class of molecules. 5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride represents a sophisticated example of this chemical family, incorporating multiple pharmacologically relevant structural elements within a single molecular framework. The compound's design reflects modern drug discovery principles, combining established pharmacophores with strategic fluorine incorporation to enhance biological activity and metabolic stability.

Research into imidazo[1,2-a]pyrimidine derivatives has revealed their diverse biological activities, including anti-inflammatory and anticancer properties, making them attractive targets for pharmaceutical development. The specific structural modifications present in this compound have been strategically designed to optimize its pharmacological profile. The incorporation of the trifluoromethyl group at the 7-position enhances lipophilicity and metabolic stability, while the piperidine substituent at the 5-position provides additional opportunities for molecular interactions with biological targets.

The compound's significance extends beyond its individual properties, as it serves as a representative example of the broader imidazo[1,2-a]pyrimidine family's potential in drug discovery. Recent literature has highlighted the importance of similar structural motifs in the development of protein kinase inhibitors and other therapeutic agents, positioning this compound within a larger context of medicinal chemistry research. The systematic study of such molecules continues to advance our understanding of structure-activity relationships in heterocyclic pharmaceuticals.

Properties

IUPAC Name

5-piperidin-4-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-1-3-16-4-2-8)19-6-5-17-11(19)18-10;;/h5-8,16H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYODXLJNZHIVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NC3=NC=CN23)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride has been explored for various applications:

Medicinal Chemistry

  • Cancer Treatment : The compound has shown potential as an inhibitor of c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs). It targets the mutated forms of c-KIT, which are critical drivers in several cancers, including GISTs and systemic mastocytosis .
  • Inflammatory Diseases : It inhibits the NLRP3 inflammasome pathway, suggesting its role in treating conditions related to excessive inflammation .

Biological Research

  • Enzyme Inhibition : Investigated for its interactions with various biological targets, including enzymes involved in cancer progression and inflammation .
  • Cellular Mechanisms : Studies have demonstrated its effect on cellular signaling pathways, particularly those related to cancer cell proliferation and survival .

Synthetic Chemistry

  • Building Block for Complex Compounds : Utilized as a precursor in the synthesis of more complex heterocyclic compounds due to its reactive functional groups .

Case Study 1: Inhibition of c-KIT Kinase

A study focused on the efficacy of this compound in inhibiting various c-KIT mutations. Results indicated significant inhibition of cell proliferation in GIST models, highlighting its therapeutic potential against resistant forms of this cancer.

Case Study 2: Anti-inflammatory Properties

Research demonstrated that the compound effectively reduced IL-1β secretion in macrophages by inhibiting the NLRP3 inflammasome. This suggests its potential application in treating chronic inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response . By inhibiting this pathway, the compound can reduce inflammation and potentially treat related diseases. Additionally, its interaction with other enzymes and receptors contributes to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The European Patent Application (2023/39) lists derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with diverse substituents. Below is a comparative analysis of the target compound against its analogs:

Table 1: Substituent-Based Comparison
Compound Core Position 5/7 Substituents Key Features
Imidazo[1,2-a]pyrimidine 5-(Piperidin-4-yl), 7-(CF₃) High lipophilicity (CF₃), moderate solubility (dihydrochloride salt)
4H-Pyrazino[1,2-a]pyrimidin-4-one 7-(1-Methylpiperidin-4-yl) Increased steric bulk (methyl group) may reduce off-target interactions
4H-Pyrido[1,2-a]pyrimidin-4-one 7-(1-Ethylpiperidin-4-yl) Enhanced hydrophobicity (ethyl group) could affect CNS penetration
Imidazo[1,2-a]pyrimidine 7-(Piperazin-1-yl) Higher polarity (piperazine) improves solubility but may limit BBB crossing
4H-Pyrido[1,2-a]pyrimidin-4-one 7-[4-(Dimethylamino)methylpiperidin-1-yl] Tertiary amine increases basicity, potentially enhancing protein binding
Mechanistic Insights:

Piperidine vs. Piperazine Derivatives :

  • Piperidine-containing compounds (e.g., the target molecule) exhibit conformational rigidity, favoring interactions with hydrophobic binding pockets.
  • Piperazine analogs (e.g., 7-(piperazin-1-yl) derivatives) introduce polarity, improving solubility but reducing blood-brain barrier (BBB) permeability .

Trifluoromethyl (CF₃) vs. Alkyl Groups :

  • The CF₃ group in the target compound provides strong electron-withdrawing effects, stabilizing interactions with enzymatic active sites.
  • Alkyl-substituted analogs (e.g., 7-(1-methylpiperidin-4-yl)) may enhance steric shielding, reducing metabolic degradation but increasing molecular weight .

Salt Forms: The dihydrochloride salt of the target compound offers superior solubility compared to free bases or other salts (e.g., mesylate or tosylate), which is advantageous for intravenous formulations.

Research Findings and Limitations

  • Patent Data : The European Patent Application highlights structural diversity but lacks quantitative data (e.g., IC₅₀ values, pharmacokinetic profiles). Further studies are needed to validate hypothesized advantages .
  • SAR Trends : Substitutions at position 7 significantly modulate target affinity and selectivity. For example, bulky groups (e.g., ethylpiperidin) may reduce off-target effects but limit solubility.

Biological Activity

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound features a piperidine ring, a trifluoromethyl group, and an imidazo[1,2-a]pyrimidine core, which contribute to its unique properties and efficacy against various biological targets.

  • Molecular Formula : C₁₂H₁₅Cl₂F₃N₄
  • Molecular Weight : 343.18 g/mol
  • CAS Number : 1185304-04-4

Synthesis

The synthesis typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. For industrial applications, solid support catalysts like aluminum oxide or titanium tetrachloride may be employed to enhance yield and purity.

The biological activity of this compound is largely attributed to its ability to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This property positions it as a potential candidate for treating inflammatory diseases and conditions associated with immune dysregulation.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects:

Cell Line IC₅₀ (µM)
MCF-715.3
MDA-MB45329.1
A5492.74

These findings suggest that modifications in the compound's structure can lead to variations in its potency against different cancer types, indicating its potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Demonstrated potential for treating neurodegenerative disorders such as Alzheimer's disease.
  • Urease Inhibition : May have implications in treating infections caused by urease-producing bacteria.

Other Biological Activities

In addition to anticancer and enzyme inhibitory activities, this compound has shown promise in:

  • Antibacterial Activity : Effective against various bacterial strains, indicating potential use in antimicrobial therapies.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it could be beneficial in chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Tiwari et al. synthesized a series of pyrimidine derivatives including the target compound and evaluated their anticancer activity against MCF-7 and MDA-MB453 cell lines. The results indicated that modifications influenced the IC₅₀ values significantly, with some derivatives outperforming standard chemotherapeutics like etoposide .

Case Study 2: Enzyme Inhibition Profile

Research on enzyme inhibition revealed that compounds similar to this compound exhibited significant activity against AChE and urease. This suggests potential applications in neuroprotection and treating urolithiasis .

Q & A

Q. What are the established synthetic routes for 5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride?

A common method involves condensation of 2-aminoimidazole derivatives with ethyl acetoacetate in glacial acetic acid, followed by chlorination using phosphorus oxychloride (POCl₃). Subsequent conjugation with substituted amines (e.g., piperidin-4-yl groups) yields the core scaffold. The dihydrochloride salt is formed via acid treatment . Microwave-assisted reactions (e.g., using methanol/water mixtures with trifluoroacetic acid catalysis) can improve reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : To confirm substituent positions and coupling patterns (e.g., distinguishing imidazo[1,2-a]pyrimidine protons at δ 7.0–9.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches near 1100–1200 cm⁻¹ for trifluoromethyl groups) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (exact mass ≈ 292.2 for the free base) .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : Immediate flushing with water for eye/skin contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying conditions?

Condition Impact on Yield Reference
Microwave irradiationReduces reaction time (1–2 hrs vs. 12 hrs)
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance intermediate stability
Catalyst (e.g., TFA)Acid catalysis improves cyclization efficiency

Q. What structural modifications enhance pharmacological activity?

  • Trifluoromethyl Group : Improves metabolic stability and target binding via hydrophobic interactions .
  • Piperidine Substitution : Modulates solubility and bioavailability; N-methylation reduces basicity .
  • Scaffold Hopping : Replacing pyrimidine with pyridazine (e.g., triazolo[4,3-a]pyridazine) alters kinase selectivity .

Q. How to resolve contradictions in reported biological activity?

Discrepancies in antimicrobial vs. anticancer activity may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. cancer cell lines) .
  • Concentration Gradients : Sub-micromolar vs. micromolar dosing impacts efficacy thresholds .
  • Metabolic Stability : Dihydrochloride salt improves aqueous solubility, affecting in vivo bioavailability .

Q. What in vitro models are suitable for mechanistic studies?

  • Antitubercular : Luciferase reporter assays in M. tuberculosis-infected macrophages .
  • Anticancer : Apoptosis assays (e.g., caspase-3 activation) in leukemia cell lines (e.g., Jurkat) .
  • Kinase Inhibition : Fluorescence polarization assays for DHODH or EGFR binding .

Q. How to address solubility challenges in formulation?

  • Salt Forms : Dihydrochloride improves water solubility vs. free base .
  • Co-Solvents : Use DMSO/PEG mixtures for in vitro assays; limit DMSO to <1% to avoid cytotoxicity .
  • Nanoparticle Encapsulation : Lipid-based carriers enhance cellular uptake in low-solubility conditions .

Data Contradiction Analysis

Example : Variability in reported IC₅₀ values for antitubercular activity (0.5–5 µM) may stem from:

  • Bacterial Load : Higher inoculum sizes require increased compound concentrations.
  • Compound Purity : Residual solvents (e.g., DMF) in synthesis can inhibit bacterial growth independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 2
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

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